Cas no 67372-69-4 (6,7-Demethylene-6,7-dehydro Drospirenone)

6,7-Demethylene-6,7-dehydro Drospirenone is a synthetic steroidal derivative with potential applications in pharmaceutical research, particularly in the development of novel progestins. This compound is structurally related to drospirenone, a well-known progestogen used in hormonal contraceptives and hormone replacement therapies. The removal of the 6,7-methylene group and introduction of a double bond may alter its binding affinity to progesterone receptors, potentially influencing its pharmacological profile. Key advantages include its modified steroidal backbone, which could offer improved metabolic stability or selectivity compared to parent compounds. Researchers may explore its utility in studying structure-activity relationships or as a precursor for further chemical modifications. Its precise biological activity requires empirical evaluation.
6,7-Demethylene-6,7-dehydro Drospirenone structure
67372-69-4 structure
商品名:6,7-Demethylene-6,7-dehydro Drospirenone
CAS番号:67372-69-4
MF:C23H28O3
メガワット:352.46662
CID:1061052
PubChem ID:13061887

6,7-Demethylene-6,7-dehydro Drospirenone 化学的及び物理的性質

名前と識別子

    • 6,7-Demethylene-6,7-dehydro Drospirenone
    • A,16
    • A,17
    • A-Lactone
    • UNII-LF6CD1LUZA
    • Drospirenone impurity D
    • 17beta-Hydroxy-15beta,16beta-methylene-3-oxo-17alpha-pregna-4,6-diene-21-carboxylic acid gamma-lactone
    • Drospirenone impurity, drospirenone 6-ene- [USP]
    • 3'H-CYCLOPROPA(15,16)PREGNA-4,6,15-TRIENE-21-CARBOXYLIC ACID, 15,16-DIHYDRO-17-HYDROXY-3-OXO-, .GAMMA.-LACTONE, (15.ALPHA.,16.ALPHA.,17.ALPHA.)-
    • delta6-Drospirenone
    • Drospirenone 6-ene
    • 3'H-Cyclopropa(15,16)pregna-4,6,15-triene-21-carboxylic acid, 15,16-dihydro-17-hydroxy-3-oxo-, gamma-lactone, (15alpha,16alpha,17alpha)-
    • .DELTA.6-DROSPIRENONE
    • Q27282954
    • DROSPIRENONE IMPURITY, DROSPIRENONE 6-ENE- [USP IMPURITY]
    • 67372-69-4
    • (1'R,2'S,3'S,5S,5'S,7'S,10'S,11'R)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadeca-15,17-diene]-2,14'-dione
    • 17.BETA.-HYDROXY-15.BETA.,16.BETA.-METHYLENE-3-OXO-17.ALPHA.-PREGNA-4,6-DIENE-21-CARBOXYLIC ACID .GAMMA.-LACTONE
    • SCHEMBL13936413
    • DROSPIRENONE IMPURITY D [EP IMPURITY]
    • LF6CD1LUZA
    • Drospirenone impurity D [EP]
    • DTXSID10217728
    • インチ: InChI=1S/C23H28O3/c1-21-8-5-14(24)11-13(21)3-4-15-17(21)6-9-22(2)20(15)16-12-18(16)23(22)10-7-19(25)26-23/h3-4,11,15-18,20H,5-10,12H2,1-2H3/t15-,16-,17+,18+,20-,21+,22+,23+/m1/s1
    • InChIKey: OMQDQOBQNOHRKO-PJPXKQQPSA-N
    • ほほえんだ: CC12CCC(=O)C=C1C=CC3C2CCC4(C3C5CC5C46CCC(=O)O6)C

計算された属性

  • せいみつぶんしりょう: 352.20400
  • どういたいしつりょう: 352.20384475g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 26
  • 回転可能化学結合数: 0
  • 複雑さ: 793
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 8
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

  • PSA: 43.37000
  • LogP: 4.22600

6,7-Demethylene-6,7-dehydro Drospirenone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D231030-10mg
6,7-Demethylene-6,7-dehydro Drospirenone
67372-69-4
10mg
$ 261.00 2023-09-08
TRC
D231030-100mg
6,7-Demethylene-6,7-dehydro Drospirenone
67372-69-4
100mg
$ 2070.00 2023-09-08
TRC
D231030-5mg
6,7-Demethylene-6,7-dehydro Drospirenone
67372-69-4
5mg
$ 187.00 2023-09-08
TRC
D231030-25mg
6,7-Demethylene-6,7-dehydro Drospirenone
67372-69-4
25mg
$666.00 2023-05-18
A2B Chem LLC
AH17127-100mg
6,7-DeMethylene-6,7-dehydro Drospirenone
67372-69-4
100mg
$2103.00 2024-04-19
TRC
D231030-50mg
6,7-Demethylene-6,7-dehydro Drospirenone
67372-69-4
50mg
$1256.00 2023-05-18
A2B Chem LLC
AH17127-10mg
6,7-DeMethylene-6,7-dehydro Drospirenone
67372-69-4
10mg
$371.00 2024-04-19
A2B Chem LLC
AH17127-5mg
6,7-DeMethylene-6,7-dehydro Drospirenone
67372-69-4
5mg
$300.00 2024-04-19

6,7-Demethylene-6,7-dehydro Drospirenone 関連文献

6,7-Demethylene-6,7-dehydro Drospirenoneに関する追加情報

6,7-Demethylene-6,7-dehydro Drospirenone: A Comprehensive Overview

6,7-Demethylene-6,7-dehydro Drospirenone (CAS No. 67372-69-4) is a highly specialized compound that has garnered significant attention in the fields of pharmacology and medicinal chemistry. This compound is a derivative of drospirenone, a well-known antiprogestin with established applications in contraceptive formulations. The structural modification in 6,7-Demethylene-6,7-dehydro Drospirenone introduces unique properties that make it a subject of interest for researchers exploring novel therapeutic agents.

The chemical structure of 6,7-Demethylene-6,7-dehydro Drospirenone is characterized by the removal of a methyl group and the introduction of a double bond at the 6 and 7 positions. This modification alters the compound's pharmacokinetic profile and bioavailability, potentially enhancing its efficacy in specific therapeutic contexts. Recent studies have focused on understanding how these structural changes influence the compound's interaction with progesterone receptors and its overall pharmacodynamic behavior.

One of the most promising areas of research involving 6,7-Demethylene-6,7-dehydro Drospirenone is its potential application in hormone replacement therapy (HRT). Unlike traditional progestins, this compound exhibits reduced androgenic activity, which could minimize adverse effects such as acne and hirsutism. Preclinical trials have demonstrated that 6,7-Demethylene-6,7-dehydro Drospirenone maintains efficacy while offering a more favorable safety profile compared to first-generation antiprogestins.

Another critical aspect of 6,7-Demethylene-6,7-dehydro Drospirenone research is its role in addressing resistance to conventional hormonal therapies. In oncology, resistance to progestin-based treatments is a significant challenge in managing certain types of cancers. By targeting specific receptor subtypes or pathways, 6,7-Demethylene-6,7-dehydro Drospirenone could serve as a novel therapeutic option for patients who do not respond to standard treatments.

The synthesis of 6,7-Demethylene-6,7-dehydro Drospirenone involves advanced organic chemistry techniques. Researchers have developed efficient methodologies to achieve high yields and purity levels. These methods often incorporate catalytic hydrogenation or oxidation steps to precisely control the stereochemistry and functional groups within the molecule.

In terms of clinical applications, 6,7-Demethylene-6,7-dehydro Drospirenone has shown potential in managing conditions such as endometriosis and uterine fibroids. Its ability to modulate progesterone receptor activity without inducing excessive side effects makes it an attractive candidate for targeted therapies. Ongoing clinical trials are evaluating its safety and efficacy in diverse patient populations.

From an environmental perspective, the development and use of drospirenone derivatives like 6,7-Demethylene-6,7-dehydro Drospirenone raise important considerations regarding ecological impact. Researchers are investigating biodegradation pathways and assessing the potential for these compounds to persist in aquatic environments. This research is crucial for ensuring sustainable drug development practices.

In conclusion, 《《《《《《《《《《《《《》》》》》》》》》》》》》》 the compound represents a significant advancement in antiprogestin research with promising applications across multiple therapeutic areas. As research continues to uncover its full potential, 《《《《《《《《《《《《〈〈〈〈〈〈〈〈〈〈〉〉〉〉〉〉〉〉〉〉the scientific community eagerly awaits further insights into its clinical utility and long-term benefits.

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd